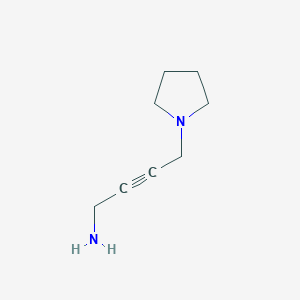

2-Butyn-1-amine, 4-(1-pyrrolidinyl)-

Description

Contextualization within Alkynyl Amine Chemistry

Alkynyl amines, particularly propargylamines which have an amino group on a carbon adjacent to an alkyne, are highly versatile building blocks in organic synthesis. nih.govuantwerpen.be They serve as crucial intermediates for the creation of a wide array of nitrogen-containing compounds, including various heterocycles and molecules with significant biological activity. nih.gov

The synthesis of propargylamines is a well-developed field, with the most prominent method being the multicomponent A³ coupling reaction (Aldehyde-Alkyne-Amine). wikipedia.org This reaction is an atom-economical process that combines an aldehyde, a terminal alkyne, and an amine in a single pot to generate the corresponding propargylamine (B41283). wikipedia.orgnih.gov The reaction is typically catalyzed by a metal salt, with copper, gold, and silver being common choices. wikipedia.orgtandfonline.com The general mechanism involves the in-situ formation of an imine from the aldehyde and amine, which then undergoes nucleophilic attack by a metal acetylide generated from the terminal alkyne. wikipedia.orgnih.gov

The versatility of the A³ coupling allows for the synthesis of a diverse library of propargylamines by varying the three starting components. For instance, using pyrrolidine (B122466) as the amine component in such a reaction could theoretically yield structures analogous to 2-Butyn-1-amine, 4-(1-pyrrolidinyl)-. Research has shown that pyrrolidine can be more reactive than other cyclic amines like piperidine (B6355638) and morpholine (B109124) in certain A³ coupling strategies. rsc.org

Beyond the A³ coupling, other synthetic routes to propargylamines include the α-C–H activation of N-alkylamines followed by alkynylation and methods involving Michael addition followed by carbon-carbon bond cleavage. nih.govnih.gov

Table 1: Selected Catalytic Systems for the A³ Coupling Reaction

| Catalyst System | Typical Reactants | Solvent/Conditions | Key Features |

|---|---|---|---|

| Copper (e.g., CuBr, CuCl, CuOTf) | Aldehydes, Terminal Alkynes, Secondary/Primary Amines | Water, Organic Solvents, or Solvent-Free | Cost-effective, widely applicable, can be used for enantioselective synthesis with chiral ligands. nih.govnih.gov |

| Silver (e.g., Ag(I)-NHC complexes) | Aldehydes, Terminal Alkynes, Amines | Neat (solvent-free) | High efficiency with low catalyst loading, air-stable catalysts. tandfonline.com |

| Gold (e.g., Au(III) salen complex) | Aldehydes, Terminal Alkynes, Amines | Water | Excellent yields, can achieve high diastereoselectivity with chiral amines. |

| Iron (e.g., FeCl₃) | N-cyclohexyl propargylamines, 1,3-diketones | Organic Solvents | Used in domino reactions to synthesize more complex structures like β-alkynyl ketones. rsc.org |

Significance of Pyrrolidine Moieties in Contemporary Chemical Research

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. frontiersin.orgnih.gov Its prevalence stems from a combination of unique structural and physicochemical properties that make it an attractive component for designing bioactive molecules. researchgate.netnih.gov

One of the most significant features of the pyrrolidine ring is its three-dimensional structure. nih.govresearchgate.net The sp³-hybridized carbon atoms create a non-planar, puckered conformation, a phenomenon sometimes referred to as "pseudorotation". researchgate.netnih.gov This 3D geometry allows molecules incorporating this ring to explore chemical space more effectively than their flat, aromatic counterparts, potentially leading to better binding affinity and selectivity for biological targets. researchgate.net

Furthermore, the pyrrolidine scaffold can introduce stereochemistry into a molecule, as its carbon atoms can be chiral centers. nih.govnih.gov The specific spatial orientation of substituents on the ring can drastically alter the biological profile of a drug candidate by influencing how it interacts with enantioselective proteins. nih.govnih.gov The pyrrolidine motif can also enhance a drug's aqueous solubility and other pharmacokinetic properties. pharmablock.com The nitrogen atom can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor, facilitating interactions with target proteins. pharmablock.com

The structural importance of this moiety is evidenced by its presence in numerous natural alkaloids (like nicotine) and a wide range of FDA-approved drugs. frontiersin.orgwikipedia.org

Table 2: Examples of Bioactive Compounds and Drugs Containing a Pyrrolidine Moiety

| Compound/Drug Name | Therapeutic Area/Biological Activity | Significance of Pyrrolidine Moiety |

|---|---|---|

| Procyclidine | Antiparkinsonian Agent | Forms part of the core pharmacophore. wikipedia.org |

| Avanafil | Erectile Dysfunction (PDE5 inhibitor) | Synthesized from (S)-prolinol, a pyrrolidine derivative. nih.gov |

| Elbasvir | Hepatitis C (NS5A inhibitor) | Incorporates a substituted pyrrolidine ring, derived from (S)-prolinol, as a key structural element. nih.gov |

| Nicotine | Natural Alkaloid, Stimulant | Features an N-methylpyrrolidine ring linked to a pyridine (B92270) ring. wikipedia.org |

Overview of Academic Research Trajectories for 2-Butyn-1-amine, 4-(1-pyrrolidinyl)- and Analogues

While direct academic investigation into 2-Butyn-1-amine, 4-(1-pyrrolidinyl)- is sparse, the research trajectories for analogous structures—alkynyl amines bearing cyclic amine moieties—are vibrant and multifaceted. The primary focus of this research can be categorized into synthetic methodology development and applications in medicinal chemistry and materials science.

Synthetic Innovations: A major research thrust is the development of novel and more efficient catalytic systems for synthesizing these compounds. This includes creating highly enantioselective versions of the A³ coupling to produce chiral propargylamines, which are valuable for asymmetric synthesis. nih.gov Researchers are also exploring alternative, greener synthetic pathways, such as solvent-free reactions and the use of recoverable catalysts, to improve the sustainability of these transformations. rsc.org

Medicinal Chemistry Applications: Alkynyl amines are increasingly recognized for their utility in constructing complex molecules for drug discovery. For example, they are used as versatile linkers in the development of Proteolysis Targeting Chimeras (PROTACs). nih.govacs.org PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's degradation. The rigid alkyne and the functional amine handle of a propargylamine linker can be crucial for optimizing the distance and orientation between the two ends of the PROTAC, influencing its efficacy. nih.govacs.org

Building Blocks for Heterocycles: Propargylamines are powerful precursors for synthesizing a vast range of nitrogen-containing heterocyclic compounds. nih.gov Through intramolecular cyclization and other domino reactions, the propargylamine scaffold can be transformed into pyrrolidines, pyrimidines, and other complex ring systems that form the core of many pharmaceuticals. rsc.org The combination of the reactive alkyne group and the nucleophilic amine within one molecule provides a platform for elegant and efficient synthetic strategies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-pyrrolidin-1-ylbut-2-yn-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c9-5-1-2-6-10-7-3-4-8-10/h3-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKHCXNCPDYNFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482823 | |

| Record name | 2-Butyn-1-amine, 4-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14053-12-4 | |

| Record name | 2-Butyn-1-amine, 4-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Butyn 1 Amine, 4 1 Pyrrolidinyl and Derivatives

Strategies for Alkyne and Amine Integration

The core structure of 2-butyn-1-amine, 4-(1-pyrrolidinyl)- features a C4 alkyne backbone with amino groups at both ends. The assembly of this key structural feature can be achieved through several reliable methods, primarily involving alkylation reactions or direct multi-component coupling processes.

Alkylation Approaches Involving Butynyl Units

A straightforward and classical approach to forging the C-N bonds is through nucleophilic substitution reactions. This strategy typically involves reacting a nitrogen nucleophile (like pyrrolidine (B122466) or a protected primary amine) with an electrophilic butynyl unit containing one or more leaving groups.

A plausible route involves the stepwise alkylation of pyrrolidine with a bifunctional butyne electrophile, such as 1,4-dihalobut-2-yne (e.g., 1,4-dichlorobut-2-yne or 1,4-dibromobut-2-yne). The first substitution by pyrrolidine would yield an intermediate, 1-(4-halobut-2-yn-1-yl)pyrrolidine. Subsequent reaction with a source of ammonia (B1221849) or a protected amine equivalent, followed by deprotection, would furnish the target compound. Control of stoichiometry and reaction conditions is critical to minimize undesired side products, such as the double substitution product from two equivalents of pyrrolidine.

Alternatively, the synthesis can commence from propargylamine (B41283). N-protection, followed by reaction with a base and an electrophile like 1-bromo-2-chloroethane, would generate a protected aminobutyne (B8504826) chloride. This intermediate can then be reacted with pyrrolidine to form the protected precursor, which upon deprotection yields the final product.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Yield (%) | Ref. |

| Pyrrolidine-2,5-dione | 2-(3,4-Dihydro-1-naphthalenyl)ethyl-4-methylphenylsulfonate | Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkylated Pyrrolidine Derivative | N/A | researchgate.net |

| N-Alkylamines | Trimethylsilyl (B98337) Alkynes | B(C6F5)3 / (MeCN)4CuPF6/dppe | α-Alkynylated Amines | 76-97 | nih.gov |

| Primary Amines | Alkyl Dihalides | Microwave, Alkaline aqueous medium | Cyclic Amines | High | organic-chemistry.org |

Direct Coupling Reactions of Amine Precursors with Alkynes

Multi-component reactions (MCRs) offer an efficient and atom-economical alternative to stepwise alkylation. The Mannich reaction and its modern variants, such as the A³ (Aldehyde-Alkyne-Amine) coupling, are particularly powerful for the synthesis of propargylamines. wikipedia.org

The classic Mannich reaction involves the aminoalkylation of a terminal alkyne using an aldehyde (often formaldehyde) and a secondary amine. adichemistry.com To synthesize the target molecule, a three-component reaction could be envisioned between pyrrolidine, formaldehyde (B43269), and propargylamine. The reaction proceeds through the in-situ formation of the Eschenmoser's salt-like iminium ion from pyrrolidine and formaldehyde, which is then attacked by the nucleophilic terminal alkyne of propargylamine. adichemistry.com This directly assembles the 4-(1-pyrrolidinyl)-2-butyn-1-amine backbone.

Numerous catalysts, including copper, silver, and gold salts, have been developed to facilitate A³ coupling reactions, often allowing for milder conditions and broader substrate scope. organic-chemistry.orgnih.gov These catalysts activate the terminal alkyne's C-H bond, facilitating its addition to the iminium ion. nih.gov The use of formaldehyde surrogates has also been explored to avoid handling gaseous formaldehyde. beilstein-journals.org

Construction and Functionalization of the Pyrrolidinyl Moiety

An alternative set of synthetic strategies focuses on creating the pyrrolidine ring as a key step or functionalizing a pre-existing pyrrolidine scaffold.

Cyclization Reactions for Pyrrolidine Ring Formation

The pyrrolidine ring can be constructed through the intramolecular cyclization of a suitably functionalized acyclic precursor. For instance, a primary amine tethered to an alkyne can undergo a copper-catalyzed tandem amination/cyanation/alkylation sequence to yield an α-cyano pyrrolidine. nih.gov A starting material like a 6-amino-6-methylhept-2-ynenitrile could be cyclized to form a substituted pyrrolidine ring. This general strategy highlights the possibility of forming the five-membered ring from a linear butyne derivative that already contains the necessary nitrogen atoms.

Metal-free, Lewis acid-mediated 5-endo-dig reductive hydroamination cascades of enynyl amines also provide a stereoselective route to pyrrolidine derivatives. organic-chemistry.org This approach involves the cyclization of an amine onto a conjugated enyne system to build the heterocyclic ring.

| Starting Material | Catalyst/Reagents | Product | Yield (%) | Ref. |

| Primary amine-tethered alkyne | CuBr, Trimethylsilyl cyanide | α-CN Pyrrolidine | Good | nih.gov |

| Amino alcohol | SOCl2 | Cyclic Amine | N/A | organic-chemistry.org |

| Arylamines | Cyclic ethers | POCl3, DBU | N-Aryl-azacycles | High |

| Arylsulfonamides | Cyclopropane diesters | Cs2CO3, DMF | α-Arylated Pyrrolidinone | up to 81 |

Derivatization of Pyrrolidine Precursors

Synthesizing the target molecule can also begin with a readily available pyrrolidine derivative, which is then functionalized with the butynyl-amine side chain. Proline and its derivatives, such as (S)-prolinol, are common starting points for introducing a functionalized pyrrolidine ring into a molecule. nih.gov

A strategy could involve the N-alkylation of a protected prolinol derivative with a suitable butynyl electrophile. Subsequent chemical manipulation of the hydroxymethyl group—for instance, conversion to a leaving group followed by substitution with an amino group—would complete the synthesis. Another approach involves the direct C-H activation of an N-substituted pyrrolidine. nih.gov For example, an N-arylpyrrolidine can be coupled with a trimethylsilyl alkyne in the presence of Lewis acid and organocopper catalysts to form N-aryl-2-alkynylpyrrolidines. nih.gov This method allows for the direct introduction of the alkyne moiety onto the pyrrolidine ring.

Pyrrolidine-2-one, or γ-lactam, is another versatile precursor. It can be synthesized by the lactamization of γ-butyrolactone (GBL) with an amine, such as hydrazine (B178648) hydrate, to produce 1-aminopyrrolidine-2-one. This intermediate can then undergo further reactions to introduce the desired side chains. researchgate.net

| Pyrrolidine Precursor | Reagents | Key Transformation | Product Type | Ref. |

| N-Arylpyrrolidine | Trimethylsilyl alkyne, B(C6F5)3, Cu catalyst | α-C-H Alkynylation | 2-Alkynylpyrrolidine | nih.gov |

| Proline/4-Hydroxyproline | Various | Functionalization of existing ring | Diverse Drugs | nih.gov |

| γ-Butyrolactone (GBL) | Hydrazine hydrate | Lactamization | 1-Aminopyrrolidine-2-one |

Ring Expansion of Nitrogen Heterocycles

Ring expansion reactions provide a less conventional but powerful method for constructing substituted pyrrolidines from smaller, strained heterocyclic systems like azetidines. rsc.org This strategy involves the cleavage of a C-N or C-C bond within the four-membered ring and the incorporation of new atoms to form the larger five-membered ring.

For example, azetidines functionalized with a side chain at the 2-position can undergo intramolecular N-alkylation to form a bicyclic azetidinium intermediate. This strained intermediate can then be opened by various nucleophiles, leading to the formation of expanded pyrrolidine rings. nih.gov The regioselectivity of the ring-opening can be influenced by the substitution pattern on the azetidine (B1206935) and the nature of the nucleophile. nih.gov While not a direct route to the target compound, this methodology allows for the synthesis of highly functionalized pyrrolidines that could serve as advanced intermediates. thieme-connect.de

| Starting Heterocycle | Key Reagents/Conditions | Product Heterocycle | Key Features | Ref. |

| 2-(3-Hydroxypropyl)azetidine | Activation of alcohol, Nucleophile (e.g., CN-, N3-) | Pyrrolidine and/or Azepane | Nucleophilic opening of bicyclic azetidinium ion | nih.gov |

| 2,2-Disubstituted Azetidines | Acid-promoted | 6,7-Dihydropyridines | Acid-catalyzed rearrangement | rsc.org |

| 2-(Azetidin-3-ylidene)acetates | Arylboronic acid, Rhodium catalyst | 4-Phenyl-4,5-dihydropyrrole-3-carboxylate | Domino conjugate addition/C-C bond activation | thieme-connect.de |

Stereoselective Synthesis of Chiral Analogues

The generation of chiral molecules is a cornerstone of modern organic synthesis, particularly in the development of pharmacologically active compounds. For analogues of 2-Butyn-1-amine, 4-(1-pyrrolidinyl)-, stereoselective methods are crucial for controlling the spatial arrangement of substituents, which can profoundly influence biological activity. The focus lies on creating stereogenic centers, typically at the carbon atom bearing the amino group, through asymmetric catalysis and other enantioselective strategies.

Asymmetric catalysis is a powerful strategy for constructing chiral centers with high enantioselectivity. In the context of synthesizing chiral analogues of alkynyl amines, catalytic methods that facilitate the formation of carbon-carbon bonds are of paramount importance. These reactions often involve the addition of a nucleophile to an electrophile, guided by a chiral catalyst to favor the formation of one enantiomer over the other.

One prominent approach is the catalytic asymmetric addition of organometallic reagents to imines. The addition of alkynyl nucleophiles to the C=N bond of imines is a direct method for creating chiral propargylamines. pnas.orgnih.gov For instance, copper(I) complexes with chiral ligands like PyBox can catalyze the direct addition of terminal alkynes to a wide range of imines, yielding optically active propargylamines in high yields and enantiomeric excess. pnas.org This method's versatility allows for variations in the alkyne, amine, and aldehyde components used to form the imine, providing access to a diverse library of chiral alkynyl amines. pnas.orgmdpi.com

Another strategy involves the umpolung (polarity reversal) of imine reactivity. researchgate.net Normally, the imine carbon is electrophilic. However, through the use of specific catalysts, N-arylidene-protected alkyl amines can be activated as carbanionic nucleophiles for asymmetric conjugate addition reactions. researchgate.net This approach enables the enantioselective α-functionalization of amines, a challenging transformation that can lead to the synthesis of chiral α,α-dialkyl amines. researchgate.net Furthermore, catalytic asymmetric reactions of alkyl alkynyl ketimines with enals, catalyzed by chiral ammonium (B1175870) salts, have been developed to produce chiral α-tertiary propargyl amines. nih.gov These products are valuable as they can be readily transformed into chiral α-trialkyl amines, a motif that is otherwise difficult to synthesize. nih.gov

The table below summarizes key catalytic systems used in the asymmetric synthesis of chiral amines relevant to alkynyl systems.

| Catalyst System | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

| Cu(I)/PyBox | Alkyne-Imine Addition | Chiral Propargylamines | High | pnas.org |

| Cinchona Alkaloid PTC | Umpolung Conjugate Addition | γ-Amino Ketones | High | researchgate.net |

| Chiral Ammonium Salt | Alkynyl Ketimine-Enal Reaction | α-Tertiary Propargyl Amines | High | nih.gov |

| NHC–Cu Complex | Allylic Substitution | 1,4-Enynes | Up to >99:1 er | nih.gov |

Beyond asymmetric C-C bond formation, several other enantioselective routes provide access to chiral alkynyl amines and related structures. These methods often leverage chiral catalysts to control the stereochemical outcome of reactions that install the key amine and alkyne functionalities.

The asymmetric A³ coupling (Aldehyde-Alkyne-Amine) is a powerful multicomponent reaction that generates propargylamines from simple precursors. mdpi.com The use of chiral catalysts, often based on copper(I) complexes with chiral ligands, can render this reaction highly enantioselective. mdpi.com This method is attractive due to its atom economy and the direct assembly of the propargylic amine structure in a single step. The mechanism typically involves the in situ formation of a metal acetylide and an imine, which then react under the influence of the chiral catalyst to form the enantioenriched product. mdpi.com

Catalytic enantioselective alkynylation of other electrophiles, such as quinolones, has also been developed. acs.org While not directly producing a simple alkynyl amine, these methods demonstrate the power of chiral copper catalysis to introduce alkyne groups adjacent to a nitrogen atom within a heterocyclic system, achieving high enantioselectivity. acs.org Such strategies could be adapted to create complex chiral analogues.

Furthermore, enantioselective methods for creating alkyne-substituted quaternary carbon stereocenters have been reported. nih.gov These reactions involve the copper-catalyzed allylic substitution of allylic phosphates with alkynylaluminum reagents. nih.gov This approach is valuable for synthesizing more complex chiral structures containing both alkyne and alkene functionalities, which can serve as versatile synthetic intermediates. nih.gov

The development of these enantioselective routes is critical for accessing specific stereoisomers of complex alkynyl amines, enabling detailed investigation of their structure-activity relationships.

Advanced Synthetic Techniques in 2-Butyn-1-amine, 4-(1-pyrrolidinyl)- Chemistry

Modern synthetic chemistry offers a range of sophisticated techniques that can be applied to the efficient construction of complex molecules like 2-Butyn-1-amine, 4-(1-pyrrolidinyl)-. These methods prioritize atom economy, step efficiency, and the ability to generate molecular diversity.

The "Borrowing Hydrogen" (BH) methodology is an elegant and atom-efficient strategy for forming C-N bonds. acs.orgorganic-chemistry.org This process, typically catalyzed by transition metals like iridium or ruthenium, enables the synthesis of cyclic amines, such as the pyrrolidine ring in the target molecule, from readily available diols and primary amines. acs.orgorganic-chemistry.orgresearchgate.net

The general mechanism involves three key steps:

Dehydrogenation: The metal catalyst temporarily "borrows" hydrogen from an alcohol in the diol substrate, oxidizing it in situ to a carbonyl compound (an aldehyde or ketone). acs.orgresearchgate.net

Condensation: The primary amine reacts with the intermediate carbonyl compound to form an imine (or enamine), releasing a molecule of water. acs.orgresearchgate.net

Hydrogenation: The catalyst returns the "borrowed" hydrogen to the imine, reducing it and thereby forming the new C-N bond. A subsequent intramolecular repetition of this sequence leads to cyclization and the formation of the saturated N-heterocycle. acs.orgresearchgate.net

For the synthesis of the pyrrolidine moiety of 2-Butyn-1-amine, 4-(1-pyrrolidinyl)-, one could envision a reaction between 1,4-butanediol (B3395766) and a suitable primary amine precursor using an iridium catalyst. This approach avoids the need for pre-functionalizing the starting materials and generates water as the only stoichiometric byproduct, highlighting its green chemistry credentials. acs.org Recent studies have demonstrated the synthesis of a wide range of substituted pyrrolidines using this method, including precursors for valuable drugs. organic-chemistry.orgacs.org

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. nih.gov These reactions are prized for their operational simplicity, convergence, and ability to rapidly generate libraries of structurally diverse compounds.

The A³ coupling (Aldehyde-Alkyne-Amine) reaction is a prominent MCR for synthesizing propargylamines. mdpi.com A hypothetical MCR to construct the core of 2-Butyn-1-amine, 4-(1-pyrrolidinyl)- could involve an aldehyde, an alkyne, and an amine. For example, a reaction between an appropriate aldehyde, a terminal alkyne, and a pyrrolidine-containing amine could potentially assemble the key structural features in one pot.

Another relevant MCR involves the reaction of amines, aldehydes, and electron-deficient alkynes to produce functionalized pyrrolidinones. researchgate.net While the product is not identical to the target structure, these reactions demonstrate the feasibility of using MCRs to construct the pyrrolidine ring system itself from acyclic precursors. By carefully selecting the components, it is possible to design MCRs that lead to polysubstituted pyrroles and pyrrolidines, which are valuable heterocyclic scaffolds. beilstein-journals.orgnih.gov

The terminal alkyne group in 2-Butyn-1-amine, 4-(1-pyrrolidinyl)- serves as a versatile functional handle for further molecular elaboration via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a prime example of "click chemistry," provides a highly efficient and reliable method for covalently linking an alkyne with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. wikipedia.orgnih.gov

The CuAAC reaction is known for its:

High Yields: The reaction typically proceeds with excellent yields.

Mild Conditions: It can be performed under benign conditions, often in aqueous solvents. beilstein-journals.org

High Regioselectivity: It exclusively produces the 1,4-disubstituted triazole isomer, in contrast to the uncatalyzed thermal reaction which gives a mixture of 1,4- and 1,5-isomers. nih.gov

Broad Scope: The reaction is tolerant of a wide variety of functional groups, making it suitable for late-stage functionalization and bioconjugation. nih.gov

In the context of 2-Butyn-1-amine, 4-(1-pyrrolidinyl)-, the alkyne moiety can be reacted with any azide-bearing molecule (R-N₃). This allows for the straightforward attachment of various functionalities, including fluorescent dyes, polymers, peptides, or other pharmacophores, thereby creating a diverse range of triazole-containing derivatives. The triazole ring itself is not just a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole interactions, potentially influencing the pharmacological properties of the resulting conjugate.

| Reaction | Key Features | Potential Application for Target Compound |

| CuAAC | Forms 1,4-disubstituted 1,2,3-triazole; High efficiency; Mild conditions; High functional group tolerance. wikipedia.orgnih.gov | Covalent linking to azide-functionalized molecules (e.g., biomolecules, polymers, imaging agents). |

Catalytic Hydrogenation and Reduction Strategies for Alkynes

The catalytic hydrogenation of alkynes is a fundamental transformation in organic synthesis, allowing for the stereoselective formation of alkenes and alkanes. For the synthesis of derivatives of 2-Butyn-1-amine, 4-(1-pyrrolidinyl)-, controlling the reduction of the alkyne functionality is crucial to obtaining the desired unsaturated or saturated amine derivatives. The presence of the amine and pyrrolidinyl groups can influence the activity and selectivity of the catalyst.

A primary goal in the reduction of internal alkynes, such as the backbone of 2-Butyn-1-amine, 4-(1-pyrrolidinyl)-, is often the partial hydrogenation to a cis-(Z)-alkene. This is typically achieved through the use of "poisoned" or deactivated catalysts that are highly selective for the reduction of the triple bond without further reducing the resulting double bond. libretexts.orgquimicaorganica.org

Lindlar's Catalyst: One of the most widely used catalysts for this transformation is Lindlar's catalyst. libretexts.org This heterogeneous catalyst consists of palladium deposited on calcium carbonate and treated with a catalytic poison, such as lead acetate (B1210297) or quinoline. libretexts.orgrsc.org The poison deactivates the most active sites on the palladium surface, which prevents over-reduction of the initially formed cis-alkene to the corresponding alkane. libretexts.orgquimicaorganica.org The hydrogenation occurs via syn-addition of hydrogen atoms to the alkyne, resulting in the exclusive formation of the cis-isomer. libretexts.orgtiktok.com For substrates containing both a double and a triple bond, Lindlar's catalyst selectively reduces the alkyne. libretexts.org

P-2 Nickel Catalyst: An alternative to palladium-based catalysts is the P-2 nickel catalyst, a nickel boride catalyst prepared by the reduction of a nickel(II) salt, such as nickel acetate, with sodium borohydride. researchgate.netstackexchange.com This catalyst has shown great sensitivity to the substrate structure. stackexchange.com For the highly stereospecific reduction of alkynes to cis-olefins, P-2 Nickel is often used in conjunction with a modifier like ethylenediamine (B42938). tiktok.com This combination can lead to very high cis:trans ratios, in some cases as high as 200:1. tiktok.com The ethylenediamine serves to further enhance the selectivity for the alkyne reduction, making the catalyst system particularly effective for producing pure cis-alkenes. tiktok.com

The general mechanism for catalytic hydrogenation involves the adsorption of the alkyne onto the surface of the metal catalyst. Molecular hydrogen is also adsorbed and dissociates into hydrogen atoms on the metal surface. The hydrogen atoms are then transferred to the same face of the alkyne in a stepwise manner, leading to the syn-addition and the formation of the cis-alkene. tiktok.com

Below is a table summarizing research findings on the catalytic hydrogenation of alkynes, with a focus on systems that are relevant for substrates containing amine functionalities.

| Substrate | Catalyst System | Solvent | Temperature (°C) | Pressure (atm) | Product | Yield (%) | cis:trans Ratio |

| Hex-3-yne | P-2 Ni / Ethylenediamine | Ethanol | 20-25 | 1 | cis-Hex-3-ene | 95.1 | 100:1 |

| Hex-3-yne | P-2 Ni / Ethylenediamine | Ethanol | 20-25 | 1 | cis-Hex-3-ene | >95 | 200:1 |

| 1-Phenylpropyne | P-2 Ni / Ethylenediamine | Ethanol | 20-25 | 1 | cis-1-Phenylpropene | >95 | ca. 200:1 |

| Hex-3-yn-1-ol | P-2 Ni / Ethylenediamine | Ethanol | 20-25 | 1 | cis-Hex-3-en-1-ol | 94 | >100:1 |

Data compiled from studies on P-2 Nickel catalyst systems. tiktok.comthieme-connect.de

For the specific case of 2-Butyn-1-amine, 4-(1-pyrrolidinyl)-, the presence of the two amine functionalities would likely necessitate careful selection of the catalyst and reaction conditions to avoid catalyst poisoning or undesired side reactions. The use of a modified Lindlar's catalyst or the P-2 Nickel/ethylenediamine system would be promising strategies to achieve the selective synthesis of (Z)-2-Buten-1-amine, 4-(1-pyrrolidinyl)-. Further reduction to the corresponding alkane, 4-(1-pyrrolidinyl)butan-1-amine, could be achieved using more active catalysts such as palladium on carbon (Pd/C), platinum, or Raney Nickel under hydrogen pressure. libretexts.org

Reactivity and Mechanistic Investigations of 2 Butyn 1 Amine, 4 1 Pyrrolidinyl Systems

Reactivity of the Alkynyl Moiety

The internal carbon-carbon triple bond is a region of high electron density, making it susceptible to attack by both electrophiles and nucleophiles. It also serves as a competent component in cycloaddition reactions.

Nucleophilic and Electrophilic Additions to the Carbon-Carbon Triple Bond

The alkyne functionality can undergo addition reactions where the π-bonds are broken and new single bonds are formed.

Electrophilic Addition: Electrophilic reagents are attracted to the electron-rich alkyne. The addition of electrophiles like hydrogen halides (HX) or halogens (X₂) proceeds across the triple bond. libretexts.orglumenlearning.com The reaction with one equivalent of reagent typically yields a halo-substituted alkene, while an excess of the reagent can lead to a tetra-halogenated alkane. libretexts.org The mechanism often involves the formation of a vinyl carbocation intermediate. chemistrysteps.com For an internal alkyne such as this, the addition of a symmetrical reagent like Br₂ results in a single product, while the addition of an unsymmetrical reagent like HBr can produce a mixture of regioisomers.

Nucleophilic Addition: While less common for unactivated alkynes, nucleophilic additions can occur, particularly under basic conditions or with catalysis. quora.comacs.org Softer nucleophiles are generally more effective for conjugate additions to activated alkynes. bham.ac.uk For the title compound, intramolecular nucleophilic attack by one of the amine functionalities is a possibility under certain catalytic conditions, potentially leading to cyclic products.

Table 1: Examples of Addition Reactions to the Alkyne Moiety

| Reagent | Reaction Type | Expected Product(s) |

|---|---|---|

| HBr (1 eq.) | Electrophilic Addition | Mixture of (E/Z)-1-amino-2-bromo-4-(1-pyrrolidinyl)-2-butene |

| Br₂ (1 eq.) | Electrophilic Addition | (E)-1-amino-2,3-dibromo-4-(1-pyrrolidinyl)-2-butene |

| Br₂ (excess) | Electrophilic Addition | 1-amino-2,2,3,3-tetrabromo-4-(1-pyrrolidinyl)butane |

| H₂O, H₂SO₄, HgSO₄ | Electrophilic Addition (Hydration) | 1-amino-4-(1-pyrrolidinyl)-2-butanone |

Cycloaddition Reactions Involving the Alkyne Functionality

The alkyne can act as a 2π-electron component in various pericyclic reactions to form cyclic structures. These reactions are highly valuable for the construction of carbo- and heterocyclic rings. researchgate.netumn.edu

[3+2] Cycloaddition: The Huisgen 1,3-dipolar cycloaddition is a prominent example, where the alkyne (the dipolarophile) reacts with a 1,3-dipole, such as an azide (B81097) or a nitrile oxide, to form a five-membered heterocycle. wikipedia.orgorganic-chemistry.org For instance, the reaction with an organic azide (R-N₃) in the presence of a copper(I) catalyst (a "click" reaction) would yield a triazole derivative. libretexts.org

[4+2] Cycloaddition (Diels-Alder Reaction): While alkynes are generally less reactive dienophiles than alkenes in Diels-Alder reactions, they can react with electron-rich dienes, particularly at high temperatures, to form cyclohexadiene derivatives. These reactions can be catalyzed by transition metals. nih.gov

Table 2: Potential Cycloaddition Reactions of the Alkyne

| Reaction Type | Reactant | Resulting Ring System |

|---|---|---|

| [3+2] Dipolar Cycloaddition | Benzyl Azide (BnN₃) | 1,2,3-Triazole |

| [3+2] Dipolar Cycloaddition | Benzonitrile Oxide (PhCNO) | Isoxazole |

| [4+2] Cycloaddition | 1,3-Butadiene | 1,4-Cyclohexadiene |

Reactivity of the Amine Functionality

The molecule contains both a primary and a tertiary amine, each exhibiting characteristic reactivity. The lone pair of electrons on the nitrogen atoms makes them nucleophilic and basic.

Amidation and Derivatization Reactions of the Amine

The primary amine (-NH₂) is readily acylated by reaction with acyl chlorides or acid anhydrides to form stable amide derivatives. masterorganicchemistry.comlibretexts.org This reaction is a standard method for protecting the primary amine or for introducing new functional groups. iu.edu Given the presence of the tertiary amine, the reaction is typically performed with one equivalent of the acylating agent in the presence of a non-nucleophilic base to neutralize the HCl byproduct, or by using the tertiary amine within the molecule itself as the acid scavenger.

Table 3: Amidation and Derivatization of the Primary Amine

| Reagent | Product Class | Specific Product |

|---|---|---|

| Acetyl Chloride | Secondary Amide | N-[4-(1-pyrrolidinyl)but-2-yn-1-yl]acetamide |

| Benzoyl Chloride | Secondary Amide | N-[4-(1-pyrrolidinyl)but-2-yn-1-yl]benzamide |

| Acetic Anhydride (B1165640) | Secondary Amide | N-[4-(1-pyrrolidinyl)but-2-yn-1-yl]acetamide |

Quaternization Reactions of Nitrogen Centers

Both the primary and tertiary nitrogen atoms can be alkylated with alkyl halides in a reaction known as the Menshutkin reaction. wikipedia.orgnih.gov The tertiary amine of the pyrrolidine (B122466) ring reacts with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. The primary amine can also be exhaustively alkylated to a quaternary ammonium salt, typically requiring an excess of the alkylating agent and a base to neutralize the generated acid. dtic.millibretexts.org Selective quaternization can be challenging but may be achieved by controlling stoichiometry and reaction conditions.

Table 4: Quaternization of Amine Functionalities

| Reagent | Site of Reaction | Product |

|---|---|---|

| Methyl Iodide (1 eq.) | Pyrrolidine Nitrogen | 1-Methyl-1-[4-(amino)but-2-yn-1-yl]pyrrolidinium iodide |

| Methyl Iodide (excess) + K₂CO₃ | Both Nitrogens | 1-Methyl-1-[4-(trimethylammonio)but-2-yn-1-yl]pyrrolidinium diiodide |

| Benzyl Bromide (1 eq.) | Pyrrolidine Nitrogen | 1-Benzyl-1-[4-(amino)but-2-yn-1-yl]pyrrolidinium bromide |

Transformations Involving the Pyrrolidinyl Ring

While the pyrrolidine ring is generally stable as an unstrained azacycle, it can undergo transformations, most notably ring-opening reactions via cleavage of a C-N bond. researchgate.net Such reactions are challenging and often require activation of the nitrogen atom, for instance, by converting it into an amide (e.g., an N-benzoyl derivative). acs.orgacs.org Recent methodologies have employed a combination of Lewis acids and photoredox catalysis to achieve reductive cleavage of the C2-N bond in N-acyl pyrrolidines. chemrxiv.orgnih.govnih.gov Applying this strategy to 2-Butyn-1-amine, 4-(1-pyrrolidinyl)- would first involve acylation of the pyrrolidine nitrogen, followed by the catalyzed ring-opening to yield a linear amino-amide product.

Table 5: Proposed Transformation of the Pyrrolidinyl Ring

| Step | Reagent(s) / Conditions | Intermediate / Product Structure |

|---|---|---|

| 1. Activation | Benzoyl Chloride | N-benzoyl derivative of the pyrrolidine nitrogen |

| 2. Ring Opening | Lewis Acid (e.g., Zn(OTf)₂), Photoredox Catalyst, Light | Linear N-benzoyl amino alcohol resulting from C-N bond cleavage |

Ring Opening and Rearrangement Reactions of Pyrrolidine Derivatives

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a stable scaffold found in numerous natural products and pharmaceuticals. researchgate.net While generally stable, the ring can undergo opening and rearrangement reactions under specific conditions, often involving the cleavage of a carbon-nitrogen bond. researchgate.net These transformations are of significant interest as they allow for the "skeletal remodeling" of the pyrrolidine framework, providing access to structurally diverse amines. researchgate.net

Recent advancements have demonstrated that unstrained cyclic amines like pyrrolidine can undergo deconstructive transformations. researchgate.net One such approach involves a Von Braun-type C-N bond cleavage. researchgate.net Another modern strategy utilizes silylium-induced C-N bond cleavage of α-methyl cyclic amines, where a B(C₆F₅)₃–hydrosilane catalytic system facilitates the ring opening to form N-silylaminoalkenes. researchgate.net Photochemical methods have also been developed, such as a photo-promoted ring contraction of pyridines with silylborane to yield pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.govosaka-u.ac.jp This reaction proceeds through a 2-silyl-1,2-dihydropyridine intermediate. nih.gov

Furthermore, tandem reactions starting from amine-tethered alkynes can lead to the formation of functionalized pyrrolidines. For instance, a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence of a primary amine-tethered alkyne can produce α-cyano pyrrolidines. nih.gov

The table below summarizes various synthetic strategies for pyrrolidine derivatives, some of which involve ring formation that can be conceptually reversed to consider ring-opening pathways.

| Reaction Type | Catalyst/Reagent | Starting Materials | Product | Ref. |

| Tandem Amination/Cyanation/Alkylation | Copper catalyst | Primary amine-tethered alkyne | α-CN pyrrolidine | nih.gov |

| Tandem Amination/Oxidation | Silver catalyst | Secondary amine-tethered alkyne | Functionalized pyrrole | nih.gov |

| Photo-promoted Ring Contraction | Silylborane, 365 nm LED | Pyridine (B92270) | N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene | nih.gov |

| Ring-Closing Enyne Metathesis | Grubbs catalyst | Enynes with a basic N atom | Pyrrolidine derivatives | acs.org |

Nucleophilic Reactivity of the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring in 2-Butyn-1-amine, 4-(1-pyrrolidinyl)- is a secondary amine, which confers it with significant nucleophilic character. nih.gov Pyrrolidine is recognized as a highly nucleophilic amine, often exhibiting high reaction rates in nucleophilic substitution reactions. researchgate.net Its rigid structure contributes to its potent nucleophilicity. researchgate.net The nitrogen atom serves as a common site for substitutions, with a vast majority of FDA-approved drugs containing a pyrrolidine scaffold being substituted at the N-1 position. nih.gov

The nucleophilicity of amines has been quantified using parameters such as the 'N' parameter from the linear free energy relationship log k₂(20 °C) = s(N + E). For pyrrolidine in acetonitrile, the N parameter is notably high, underscoring its strong nucleophilic nature. researchgate.net This inherent reactivity allows the pyrrolidine nitrogen to readily participate in reactions such as Michael additions, alkylations, and acylations. For example, in multicomponent reactions, the pyrrolidine nitrogen can be functionalized by introducing various aromatic rings. nih.gov

The following table provides a comparative view of the nucleophilicity of pyrrolidine relative to other secondary amines.

| Amine | Nucleophilicity Parameter (N) in MeCN | Relative Reactivity Trend | Ref. |

| Pyrrolidine | 18.58 | Highest | researchgate.net |

| Morpholine (B109124) | 15.65 | Lower | researchgate.net |

| n-Butylamine | 15.27 | Lower | researchgate.net |

Mechanistic Studies of Key Transformations

Detailed mechanistic studies specifically on 2-Butyn-1-amine, 4-(1-pyrrolidinyl)- are scarce in the literature. However, the mechanisms of reactions involving its core components—the pyrrolidine ring and the alkyne—can be inferred from studies on related systems.

Investigation of Reaction Intermediates

The investigation of reaction intermediates is crucial for understanding reaction pathways. For transformations involving pyrrolidine derivatives, several key intermediates have been identified. In the synthesis of pyrrolidine-2,3-diones from 3-pyrroline-2-ones and aliphatic amines, the reaction is proposed to proceed through intermediates that are stabilized by intramolecular hydrogen bonds. beilstein-journals.org

In multicomponent reactions for the synthesis of substituted pyrrolidines, imine and iminium species are common intermediates. beilstein-journals.org For instance, the acid-catalyzed condensation of an aromatic aldehyde and an amine produces an imine, which is then protonated to an iminium species that acts as an electrophile. beilstein-journals.org

In metal-catalyzed reactions, the nature of the intermediate is dependent on the metal and the substrates. For example, in the palladium-catalyzed carboamination of alkenes to form pyrrolidines, the reaction is suggested to proceed via a syn-heteropalladation mechanistic pathway. organic-chemistry.org Similarly, in rhodium-catalyzed reactions of terminal alkynes, a disubstituted rhodium vinylidene complex is generated, which then forms a rhodium-complexed ketene (B1206846) intermediate. organic-chemistry.org

Transition State Analysis of Synthetic Pathways

Computational studies, particularly Density Functional Theory (DFT) calculations, have become instrumental in analyzing the transition states of synthetic pathways leading to and involving pyrrolidine derivatives. For the reaction between a 3-pyrroline-2-one (B142641) and an aliphatic amine, computational results have helped in proposing a plausible reaction mechanism where the main product is formed favorably via the pathway with the lowest Gibbs free energy of activation (ΔG#). beilstein-journals.org These studies indicate that kinetic selectivity often plays a more significant role than thermodynamic selectivity in determining the major product. beilstein-journals.org

Computational Chemistry Approaches for 2 Butyn 1 Amine, 4 1 Pyrrolidinyl

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons. For 2-Butyn-1-amine, 4-(1-pyrrolidinyl)-, these methods can elucidate the electronic characteristics that govern its behavior.

Electronic Density Distribution and Charge Analysis

The electronic density distribution describes the probability of finding an electron in a given region of the molecule and is a key determinant of its physical and chemical properties. From this density, partial atomic charges can be calculated, offering insights into molecular polarity, potential sites for electrostatic interactions, and chemical reactivity.

Methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are commonly employed to assign these charges. wikipedia.orguni-muenchen.deq-chem.com While Mulliken analysis provides a straightforward method based on the contribution of atomic orbitals to molecular orbitals, it is known to be highly dependent on the choice of basis set. wikipedia.orguni-muenchen.de NBO analysis, on the other hand, provides a more chemically intuitive picture by localizing orbitals into bonds and lone pairs.

For 2-Butyn-1-amine, 4-(1-pyrrolidinyl)-, the nitrogen atoms in the primary amine and the pyrrolidine (B122466) ring are expected to carry significant negative charges due to their high electronegativity and the presence of lone pairs. The carbon atoms of the alkyne group would have a different electronic environment compared to the saturated carbons in the chain and the pyrrolidine ring. Quantum chemical calculations can precisely quantify these differences. mdpi.com The strength of the amine-metal interaction, for instance, depends on the electron density around the nitrogen atom. mdpi.com

Table 1: Representative Partial Atomic Charges

This table presents hypothetical partial atomic charges for selected atoms in 2-Butyn-1-amine, 4-(1-pyrrolidinyl)-, as would be calculated by a quantum chemical method like NBO analysis.

| Atom | Hypothetical Partial Charge (e) |

| N (Pyrrolidine) | -0.45 |

| N (Amine) | -0.52 |

| C (Alkyne, C2) | -0.15 |

| C (Alkyne, C3) | -0.10 |

| C (adjacent to Pyrrolidine N) | +0.20 |

| C (adjacent to Amine N) | +0.18 |

Note: These values are illustrative and would be precisely determined by specific quantum chemical calculations.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and electronic excitability. ossila.comschrodinger.com A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be easily excited. ossila.com For 2-Butyn-1-amine, 4-(1-pyrrolidinyl)-, the HOMO is expected to be localized primarily on the nitrogen atoms, which possess lone pair electrons. The LUMO would likely be associated with the antibonding π* orbitals of the alkyne triple bond.

Computational methods like Density Functional Theory (DFT) are commonly used to calculate HOMO and LUMO energies. ossila.com The HOMO-LUMO gap can be estimated from these calculations and can also be related to the wavelengths of light the compound absorbs, as measured by UV-Vis spectroscopy. schrodinger.com

Table 2: Illustrative Frontier Orbital Energies

This table shows plausible energy values for the frontier orbitals of 2-Butyn-1-amine, 4-(1-pyrrolidinyl)-, calculated using a DFT approach.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | +1.5 |

| HOMO-LUMO Gap | 8.0 |

Note: These values are representative examples. The exact energies depend on the level of theory and basis set used in the calculation.

Molecular Modeling and Dynamics Simulations

While quantum calculations describe the electronic structure of a single, often static, conformation, molecular modeling and dynamics simulations explore the full range of molecular shapes and their motions over time.

Conformational Analysis and Torsional Potentials

The flexibility of 2-Butyn-1-amine, 4-(1-pyrrolidinyl)- arises from two main sources: the puckering of the five-membered pyrrolidine ring and the rotation around the single bonds of the butynylamine chain. The pyrrolidine ring is not planar and typically adopts two predominant puckered conformations known as envelope and twisted forms. acs.orgnih.govnih.govfrontiersin.org The specific preferred pucker can be influenced by substituents on the ring. acs.orgnih.govnih.gov

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable, low-energy conformers. This is often done by performing torsional potential scans, where the energy of the molecule is calculated as a function of the rotation around a specific dihedral angle. Such an analysis would be crucial for understanding the three-dimensional shape preferences of the molecule, which in turn influences its interactions with other molecules.

Table 3: Example Torsional Potential for the C3-C4 Bond

This table illustrates a hypothetical potential energy profile for rotation around the C3-C4 single bond (connecting the alkyne to the pyrrolidine-bearing carbon).

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| 0 | 3.5 (Eclipsed) |

| 60 | 0.0 (Gauche, Minimum) |

| 120 | 3.2 (Eclipsed) |

| 180 | 0.5 (Anti, Local Minimum) |

Note: This data is for illustrative purposes to show how energy varies with bond rotation.

Force Field Development for Alkynyl Amine Systems

Molecular Dynamics (MD) simulations, which model the movement of atoms over time, rely on a set of mathematical functions and parameters known as a force field. rsc.org The accuracy of an MD simulation is entirely dependent on the quality of its underlying force field. rsc.org While general-purpose force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), AMBER, and CHARMM exist, they may not always have perfectly optimized parameters for the specific combination of functional groups found in 2-Butyn-1-amine, 4-(1-pyrrolidinyl)-. acs.orgyale.eduresearchgate.netscience.gov

Developing a specific force field for this system would involve parameterizing the bonded (bond stretching, angle bending, dihedral angles) and non-bonded (van der Waals, electrostatic) terms. nih.govarxiv.org This is typically achieved by fitting the force field parameters to reproduce high-level quantum chemical data (e.g., geometries, vibrational frequencies, and torsional energy profiles) and, where available, experimental data (e.g., liquid densities and heats of vaporization). researchgate.netarxiv.org The OPLS-AA force field, for example, has well-developed parameters for both amines and alkynes that could serve as an excellent starting point for such a parameterization. acs.orgresearchgate.net

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools to predict not just the structure, but also the chemical reactivity of a molecule. By analyzing the electronic structure and mapping potential energy surfaces, likely reaction pathways can be charted.

The 2-Butyn-1-amine, 4-(1-pyrrolidinyl)- molecule has several potential reactive sites. The lone pairs on the two nitrogen atoms make them nucleophilic and basic, suggesting they would be the primary sites for protonation or reaction with electrophiles. The alkyne's π-electron system is also a site of reactivity, susceptible to electrophilic addition and reduction (hydrogenation) reactions. chemistrysteps.com

Computational Studies of Catalytic Mechanisms

The synthesis of propargylamines, a class of compounds to which 2-Butyn-1-amine, 4-(1-pyrrolidinyl)- belongs, is often achieved through multicomponent reactions, such as the aldehyde-alkyne-amine (A³) coupling reaction. researchgate.net Density Functional Theory (DFT) is a quantum mechanical method frequently employed to elucidate the intricate mechanisms of such catalytic processes. mdpi.com

A hypothetical DFT study on the synthesis of 2-Butyn-1-amine, 4-(1-pyrrolidinyl)- could investigate the mechanism of a copper-catalyzed A³ coupling reaction involving formaldehyde (B43269), 1-(prop-2-yn-1-yl)pyrrolidine, and an amine. The calculations would aim to identify the key intermediates and transition states along the reaction pathway. For instance, the study could explore the formation of a copper-acetylide intermediate and its subsequent reaction with an iminium ion generated from the condensation of formaldehyde and the amine. nih.gov

The calculated energy profile would reveal the rate-determining step of the reaction and provide insights into the role of the catalyst in lowering the activation barriers. Furthermore, DFT calculations can be used to study the effect of different ligands on the copper catalyst, helping to optimize the reaction conditions for higher yields and selectivity. rsc.org The aromatization of an azacycle, if formed from a reactant like 3-pyrroline, can be a significant driving force favoring the formation of allylic amine products. rsc.org

Table 1: Hypothetical Activation Energies for Key Steps in a Catalyzed Synthesis of 2-Butyn-1-amine, 4-(1-pyrrolidinyl)-

| Reaction Step | Catalyst | Activation Energy (kcal/mol) |

| Iminium Ion Formation | Acid | 15.2 |

| Copper-Acetylide Formation | Copper(I) | 10.5 |

| C-C Bond Formation | Copper(I) | 22.8 (Rate-Determining) |

| Protonolysis | Solvent | 8.1 |

Note: This table presents hypothetical data for illustrative purposes.

Free Energy Calculations of Chemical Transformations

Beyond reaction mechanisms, computational chemistry can be used to determine the thermodynamics of chemical transformations involving 2-Butyn-1-amine, 4-(1-pyrrolidinyl)-. Free energy calculations, often performed using DFT or more advanced ab initio methods, can predict the spontaneity and equilibrium position of a reaction.

For example, the addition of an amine to an alkyne, a fundamental step in the synthesis of many nitrogen-containing compounds, can be studied computationally. researchgate.netacs.org A computational study could determine the Gibbs free energy change (ΔG) for the intramolecular cyclization of 2-Butyn-1-amine, 4-(1-pyrrolidinyl)- to form a cyclic amine, if such a reaction is plausible. The free energy profile for such a transformation would identify the thermodynamic stability of the reactant, product, and any intermediates. researchgate.net

These calculations would take into account not only the electronic energy but also vibrational, rotational, and translational contributions to the entropy and enthalpy of the system. The inclusion of solvent effects, often modeled using implicit or explicit solvent models, is crucial for obtaining accurate free energy predictions in solution-phase reactions.

Table 2: Hypothetical Thermodynamic Data for a Chemical Transformation of 2-Butyn-1-amine, 4-(1-pyrrolidinyl)-

| Transformation | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol at 298 K) |

| Intramolecular Cyclization | -12.5 | -25.3 | -4.9 |

| Dimerization | -8.2 | -35.1 | 2.2 |

| Isomerization to an Allene | 5.7 | 10.2 | 2.7 |

Note: This table presents hypothetical data for illustrative purposes.

In Silico Screening and Rational Design

The structural motifs present in 2-Butyn-1-amine, 4-(1-pyrrolidinyl)-, namely the pyrrolidine ring and the propargylamine (B41283) functionality, are found in many biologically active molecules. researchgate.net This makes the compound and its analogues interesting candidates for drug discovery, which can be significantly accelerated using in silico screening and rational design techniques.

Virtual Ligand Screening Methodologies

Virtual ligand screening is a computational technique used to identify potential drug candidates from large libraries of chemical compounds by predicting their binding affinity to a biological target, such as a protein or enzyme. youtube.com This approach can be broadly categorized into structure-based and ligand-based methods.

If the three-dimensional structure of a target protein is known, structure-based virtual screening, primarily through molecular docking, can be employed. In a hypothetical scenario where 2-Butyn-1-amine, 4-(1-pyrrolidinyl)- or its analogues are being investigated as inhibitors of a specific enzyme, molecular docking would be used to predict how these molecules bind to the active site of the enzyme. The docking algorithm would generate various binding poses and score them based on factors like intermolecular interactions (hydrogen bonds, hydrophobic contacts) and conformational strain.

In the absence of a known protein structure, ligand-based methods can be utilized. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques such as 3D-QSAR (Quantitative Structure-Activity Relationship) and pharmacophore modeling can be applied to a set of known active compounds with structural similarities to 2-Butyn-1-amine, 4-(1-pyrrolidinyl)- to build a model that predicts the activity of new, untested molecules. nih.govtandfonline.com

Table 3: Hypothetical Results of a Virtual Screening Campaign for Analogues of 2-Butyn-1-amine, 4-(1-pyrrolidinyl)-

| Compound ID | Docking Score (kcal/mol) | Predicted IC50 (µM) | Pharmacophore Fit Score |

| Analogue_001 | -9.8 | 0.5 | 0.92 |

| Analogue_002 | -9.5 | 1.2 | 0.88 |

| Analogue_003 | -9.2 | 2.5 | 0.85 |

| Analogue_004 | -8.9 | 5.1 | 0.81 |

Note: This table presents hypothetical data for illustrative purposes.

De Novo Design Principles for Chemical Analogues

De novo design is a computational approach that aims to generate entirely new molecular structures with desired properties, rather than screening existing compound libraries. nih.gov This is particularly useful for exploring novel chemical space and designing compounds with improved potency, selectivity, or pharmacokinetic properties.

Starting with the core scaffold of 2-Butyn-1-amine, 4-(1-pyrrolidinyl)-, de novo design algorithms could be used to generate a library of novel analogues. These algorithms typically work by either growing a molecule fragment by fragment within the active site of a target protein or by assembling fragments in a combinatorial fashion. The generated molecules are then evaluated based on a scoring function that considers factors such as binding affinity, drug-likeness, and synthetic accessibility. nih.gov

For example, one could use a de novo design approach to modify the pyrrolidine ring or the terminal amine of 2-Butyn-1-amine, 4-(1-pyrrolidinyl)- to enhance its interaction with a hypothetical target. The algorithm might suggest the addition of specific functional groups that can form favorable interactions with key amino acid residues in the binding pocket. This iterative process of generation and evaluation can lead to the design of novel and potent bioactive compounds. semanticscholar.org

Q & A

Q. What are the optimal synthetic routes for 4-(1-pyrrolidinyl)-2-butyn-1-amine, and what reaction conditions are critical for high yield?

- Methodological Answer : The synthesis of pyrrolidinyl-substituted amines typically involves multi-step reactions. For example, analogous compounds like 4-{4-(1-pyrrolidinyl)phenyl}-2,6-bis(4-aminophenyl) pyridine (PPAP) are synthesized using 4-(1-pyrrolidinyl)benzaldehyde as a starting material via condensation and reduction steps . Critical parameters include:

- Catalysts : Palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds).

- Solvents : High-boiling solvents like DMF or NMP under inert atmospheres to prevent oxidation.

- Purification : Chromatography or recrystallization to achieve ≥95% purity.

Q. How do thermal analysis techniques like TGA and DSC characterize the stability of pyrrolidinyl-containing compounds?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess thermal stability and phase transitions. For instance, polyimides derived from pyrrolidinylphenyl monomers exhibit decomposition temperatures >400°C under nitrogen, attributed to the rigid pyrrolidinyl and aromatic moieties . Key steps include:

- TGA : Heating at 10°C/min under N₂ to measure weight loss.

- DSC : Detecting glass transition temperatures (Tg) to evaluate polymer flexibility.

Q. What solvents are suitable for dissolving 4-(1-pyrrolidinyl)-2-butyn-1-amine, and how does its solubility impact experimental design?

- Methodological Answer : Pyrrolidinyl-substituted amines often require polar aprotic solvents (e.g., DMF, DMSO, NMP) for dissolution due to their hydrophobic aromatic groups and hydrophilic amine functionalities . Solubility impacts:

- Reaction Design : Heating (80–120°C) may be needed to dissolve the compound fully.

- Characterization : Ensure solvent compatibility with NMR or FTIR analysis (e.g., deuterated DMSO for ¹H-NMR).

Advanced Research Questions

Q. How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in pyrrolidinyl-substituted amines?

- Methodological Answer :

- ¹H/¹³C-NMR : Assign peaks using 2D techniques (COSY, HSQC) to differentiate pyrrolidinyl protons (δ 2.5–3.5 ppm) from alkyne or aromatic signals. For example, the pyrrolidinyl N–CH₂ group in PPAP shows distinct splitting patterns .

- X-ray Crystallography : Resolve conformational isomers (e.g., chair vs. boat configurations in piperidine analogs) .

Q. What strategies are employed to evaluate the compound's bioactivity against neurological targets?

- Methodological Answer :

- Enzyme Assays : Use fluorogenic substrates to measure inhibition of acetylcholinesterase or monoamine oxidases (MAOs), given the structural similarity to known MAO inhibitors .

- Receptor Binding Studies : Radioligand displacement assays (e.g., [³H]-ligands for σ or NMDA receptors) to quantify affinity (IC₅₀ values).

Q. How do computational methods predict the compound's interactions with biological receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses in receptor active sites (e.g., opioid or adrenergic receptors). Compare with analogs like 4-(1-pyrrolidinyl)piperidine derivatives .

- MD Simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories.

Q. How can researchers address discrepancies in thermal stability data across different studies?

- Methodological Answer : Contradictions may arise from varying sample preparation or instrument calibration. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.